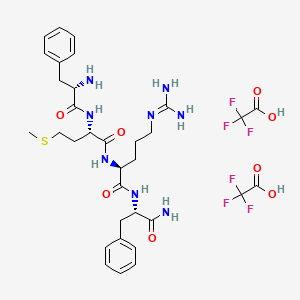
132326-72-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 132326-72-8 is also known as Influenza NP (147-155) or TYQRTRALV . It is a peptide with the sequence Thr-Tyr-Gln-Arg-Thr-Arg-Ala-Leu-Val .
Physical And Chemical Properties Analysis
The compound has a density of 1.46±0.1 g/cm3 . It is soluble in DMSO . It should be stored at -20°C .Applications De Recherche Scientifique
Nanoparticle Synthesis
The synthesis of inorganic nanoparticles is a key area of scientific research, particularly in the development of novel materials for various industrial and technological applications. This area has seen significant advancements due to discoveries in materials science, which have had profound impacts on industries such as electronics. The evolution of semiconducting materials, for instance, has transitioned from vacuum tubes to modern miniature chips, illustrating the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Impact of Scientific Research on Society
Scientific research plays a crucial role in probing the mysteries of the universe and living things, creating technologies that benefit humanity. This encompasses a wide range of applications from mobile phones and computers to more controversial topics like genetically modified crops and nuclear power. Policymakers have responded by focusing on the ethical, legal, and social aspects of scientific research and technological developments, especially in new areas like genomics, synthetic biology, and nanotechnology (Schuurbiers & Fisher, 2009).
Software Development for Scientific Research
The development and maintenance of scientific research applications are often hindered by complexity and poor programming skills of researchers. Modern commercial software typically uses toolkits and frameworks for rapid development, whereas scientific software is usually developed from scratch using traditional programming languages. However, recent trends show the emergence of scientific software frameworks for grid-enabling existing applications and developing new ones, aimed at improving programming productivity (Appelbe, Moresi, Quenette, & Simter, 2007).
Data Sharing in Scientific Research
Data sharing is a critical aspect of modern scientific research, facilitating the verification of results and extension of research from prior findings. However, researchers often face challenges in making their data electronically available due to reasons like insufficient time and lack of funding. Most researchers are satisfied with their current processes for data collection and short-term storage but not with long-term data preservation. Many organizations do not provide adequate support for data management, both in the short and long term (Tenopir et al., 2011).
Accelerating Discoveries Through Collaborative Efforts
Scientific research benefits greatly from collaborative efforts such as hackathons, which enhance peer review before publication and cross-validate study designs and datasets. These initiatives help in tackling ambitious projects and increasing the rigor and reliability of scientific analyses (Ghouila et al., 2018).
Safety and Hazards
The safety data sheet suggests that in case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed cautiously with water for at least 15 minutes . If the compound is inhaled, the person should be moved to fresh air . If the compound is ingested, the mouth should be rinsed with water .
Propriétés
Numéro CAS |
132326-72-8 |
|---|---|
Nom du produit |
132326-72-8 |
Formule moléculaire |
C₄₈H₈₂N₁₆O₁₄ |
Poids moléculaire |
1107.26 |
Séquence |
One Letter Code: TYQRTRALV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










